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Compound of Interest

Compound Name: 4-Methoxypicolinohydrazide

Cat. No.: B1313614

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 4-Methoxypicolinohydrazide. Due to the limited availability of published experimental
spectra for this specific compound, this document presents a detailed analysis based on
established principles of organic spectroscopy and data from analogous structures. It serves as
a practical resource for researchers in identifying and characterizing 4-
Methoxypicolinohydrazide and similar molecules.

Molecular Structure

Chemical Name: 4-Methoxypicolinohydrazide CAS Number: 106690-38-4 Molecular
Formula: C7HsN3O2 Molecular Weight: 167.17 g/mol Structure:
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Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data from Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for
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4-Methoxypicolinohydrazide.

'H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-ds, Frequency: 400 MHz

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~9.5-10.0 s (broad) 1H -NH- (Amide)
~8.3 d 1H H-6 (Pyridine)
~7.5 d 1H H-3 (Pyridine)
~7.0 dd 1H H-5 (Pyridine)
~4.4 s (broad) 2H -NH:z (Hydrazide)
3.85 S 3H -OCHs (Methoxy)

3C NMR (Carbon NMR) Data (Predicted)

Solvent: DMSO-ds, Frequency: 100 MHz

Chemical Shift (6, ppm) Assignment

~165 C=0 (Amide)

~163 C-4 (Pyridine, C-OCHs)
~150 C-2 (Pyridine, C-C=0)
~148 C-6 (Pyridine)

~110 C-5 (Pyridine)

~108 C-3 (Pyridine)

55.5 -OCHs (Methoxy)
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FT-IR (Fourier-Transform Infrared) Spectroscopy Data

(Predicted)

Wavenumber (cm~?)

Intensity

Assignment

N-H stretching (Amide and

3300 - 3400 Strong, Broad )
Hydrazide)
3000 - 3100 Medium C-H stretching (Aromatic)
) C-H stretching (Aliphatic, -
2850 - 2950 Medium
OCHs)
~1660 Strong, Sharp C=0 stretching (Amide I)
) C=N stretching, C=C stretching
~1600 Medium o
(Pyridine ring)
~1550 Medium N-H bending (Amide II)
C-O-C stretching (Asymmetric,
1250 - 1300 Strong
Aryl ether)
) C-O-C stretching (Symmetric,
1020 - 1080 Medium

Aryl ether)

Mass Spectrometry (MS) Data (Predicted)

lonization Mode: Electron lonization (EI)

m/z Relative Intensity (%) Assignment

167 High [M]* (Molecular lon)

136 Medium [M - NHNHz]*

108 High [M - CONHNHz]*

78 Medium [CsHaN]* (Pyridine fragment)

Experimental Protocols
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Detailed methodologies for the key spectroscopic techniques are provided below. These are
generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in 4-
Methoxypicolinohydrazide.

Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of
deuterated dimethyl sulfoxide (DMSO-ds). The use of a deuterated solvent is crucial to avoid
large solvent signals in the tH NMR spectrum.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

o Data Acquisition:
o Transfer the solution to a 5 mm NMR tube.
o Acquire *H NMR and 3C NMR spectra on a 400 MHz (or higher) spectrometer.

o For 'H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2
seconds, and an acquisition time of 2-4 seconds.

o For 3C NMR, proton decoupling is used to simplify the spectrum. A longer relaxation delay
(e.g., 5 seconds) may be necessary for quaternary carbons.

o Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate
software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase
correction, baseline correction, and integration (for *H NMR).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 4-Methoxypicolinohydrazide.

Methodology:
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o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Place a portion of the powder into a pellet press and apply pressure to form a thin,
transparent pellet.

o Data Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder of the FT-IR spectrometer.

o Acquire the sample spectrum over a range of 4000-400 cm~1. Typically, 16-32 scans are
co-added to improve the signal-to-noise ratio.

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 4-
Methoxypicolinohydrazide.

Methodology:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a volatile and thermally stable compound, direct insertion probe or gas chromatography
(GC-MS) can be used. For less stable compounds, soft ionization techniques like
Electrospray lonization (ESI) would be preferred.

« lonization: lonize the sample using Electron lonization (El) at 70 eV. This method provides a
characteristic fragmentation pattern.

e Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).
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e Detection: Detect the ions and record their abundance.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

major fragment ions.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflow for spectroscopic analysis and the
relationship between different spectroscopic techniques in structure elucidation.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENB"E Foundational & Exploratory

Check Availability & Pricing

Compound Synthesis & Purification

Synthesis of 4-Methoxypicolinohydrazide

Purification (e.g., Recrystallization)

Spectroscopic Analysis

Mass Spectrometry FT-IR Spectroscopy NMR Spectroscopy

Molecular Weight & Formula Functional Groups Connectivity & Stereochemistry

Structure lucidat'i)/

Final Structure Confirmation
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 To cite this document: BenchChem. [Spectroscopic Analysis of 4-Methoxypicolinohydrazide:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1313614#spectroscopic-data-of-4-
methoxypicolinohydrazide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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